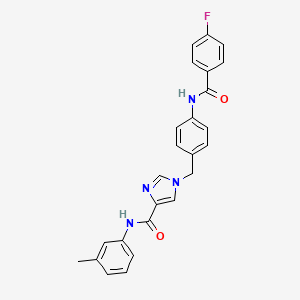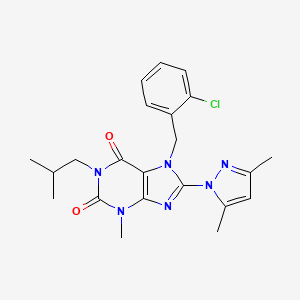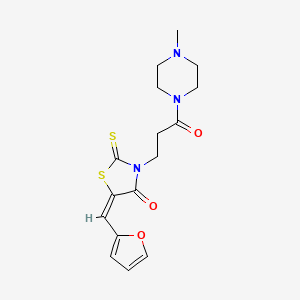
(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide, also known as AZT, is a compound that has been studied for its potential applications in scientific research. This compound is a member of the acrylamide family and has been found to have unique properties that make it a promising candidate for use in various scientific applications.
Wissenschaftliche Forschungsanwendungen
Protein Conformational Change Monitoring
The compound's derivative, acrylamide, is notably used in protein fluorescence studies. Specifically, it functions as an efficient quencher of tryptophanyl fluorescence, which is instrumental in sensing the exposure degree of tryptophanyl residues in proteins. The method, which involves a quenching reaction between the quencher and an excited indole ring, provides valuable insights into protein conformational changes and enzyme inhibitor binding through kinetic measurement of exposure. This characteristic underlines its significance in protein research and conformational analysis (Eftink & Ghiron, 1976).
Nonlinear Optical Limiting
Derivatives of thiophene, a component of the compound , have been synthesized and evaluated for nonlinear optical limiting, beneficial for eye and sensor protection and light source stabilization in optical communications. These derivatives demonstrate nonlinear absorption and optical limiting behavior, making them pertinent for photonic and optoelectronic device applications (Anandan et al., 2018).
Antibacterial and Antitubercular Applications
Azetidinone analogues, part of the compound's structure, have been synthesized and shown potential in antimicrobial and antituberculosis applications. These compounds, through their structure-activity relationship, offer a pathway for designing and developing novel antibacterial and antituberculosis agents, indicating their potential in medical and pharmaceutical research (Chandrashekaraiah et al., 2014).
Antibacterial Agent Development
Azetidin-2-ones, closely related to the compound , have been synthesized and assessed for their antibacterial activities against various bacterial strains. These compounds, through QSAR (Quantitative Structure-Activity Relationship) studies, help understand the effect of substituents on antibacterial activity, paving the way for designing potent antibacterial agents (Desai et al., 2008).
Polymer Research and Applications
Acrylamide, a part of the compound, is extensively used in polymer research, particularly in the formation of polyacrylamide gels for electrophoresis. The compound's role in the polymerization process and its interaction with other chemicals offer critical insights into the polymer formation mechanisms and applications in various fields including laboratory research, wastewater treatment, and the cosmetic industry (Bergmark, 1997).
Eigenschaften
IUPAC Name |
(E)-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-16-5-2-1-4-14(16)6-7-18(22)20-12-17(21-9-3-10-21)15-8-11-23-13-15/h1-2,4-8,11,13,17H,3,9-10,12H2,(H,20,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUFISREUKTMBU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2826812.png)
![6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide](/img/structure/B2826816.png)
![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2826817.png)

![2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2826819.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)
![2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2826822.png)
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2826823.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2826824.png)

![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)

